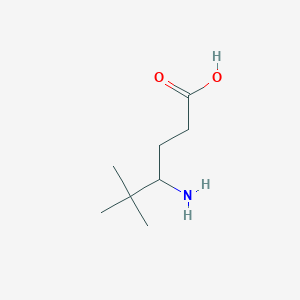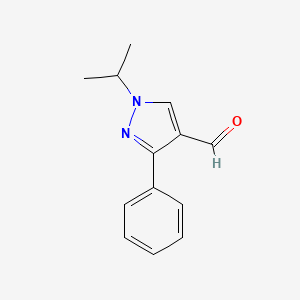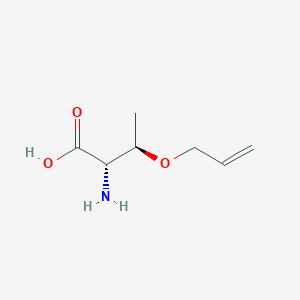
O-Allyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Allyl-L-threonine: is a derivative of the amino acid L-threonine, where the hydroxyl group of threonine is replaced by an allyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-L-threonine typically involves the reaction of L-threonine with allyl halides under basic conditions. One common method is the use of allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of L-threonine is replaced by the allyl group.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic methods using L-threonine transaldolase or L-threonine aldolase. These enzymes catalyze the formation of this compound from L-threonine and allyl aldehyde under optimized conditions, providing high yields and stereoselectivity .
化学反应分析
Types of Reactions: O-Allyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) can be used for hydrogenation reactions.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
O-Allyl-L-threonine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways involving amino acids.
Industry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its unique structural properties and reactivity
作用机制
The mechanism of action of O-Allyl-L-threonine involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for L-threonine aldolase, which catalyzes the cleavage of the C-C bond, leading to the formation of glycine and an allyl aldehyde. This reaction is stereospecific and involves the formation of a Schiff base intermediate with the enzyme’s active site .
相似化合物的比较
L-Threonine: The parent amino acid with a hydroxyl group instead of an allyl group.
O-Allyl-L-serine: Similar structure but derived from L-serine.
O-Allyl-D-threonine: The D-isomer of O-Allyl-L-threonine.
Uniqueness: this compound is unique due to its allyl group, which imparts distinct reactivity and potential for various chemical transformations. Its stereochemistry and ability to participate in enzyme-catalyzed reactions make it valuable for research and industrial applications .
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
(2S,3R)-2-amino-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI 键 |
DSQHMLACRFGVEJ-RITPCOANSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)N)OCC=C |
规范 SMILES |
CC(C(C(=O)O)N)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


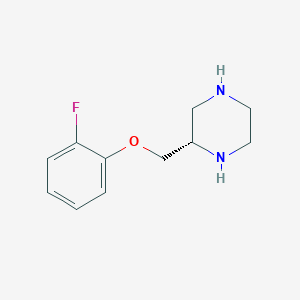
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13331770.png)
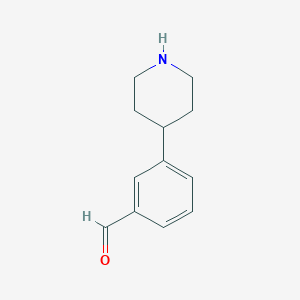
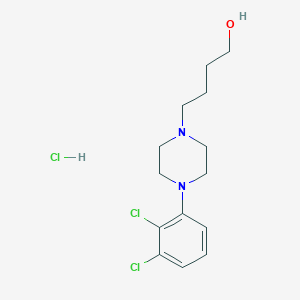
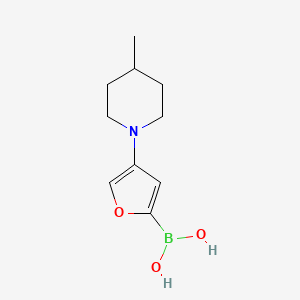
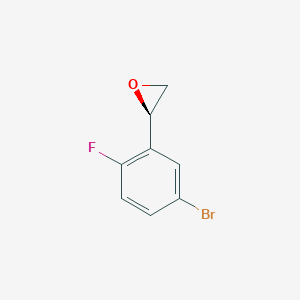
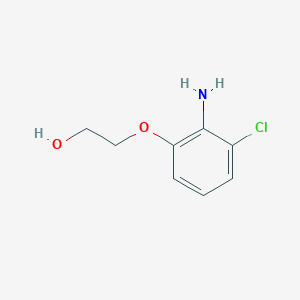
![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
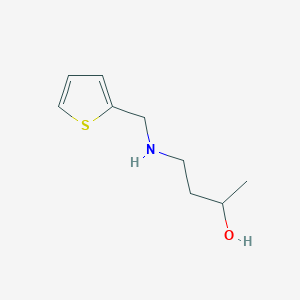
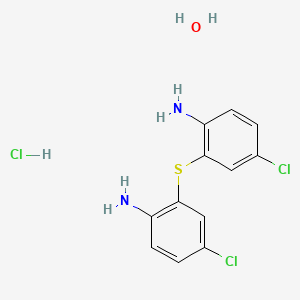
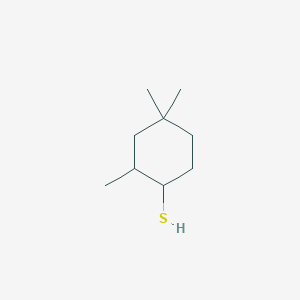
![6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13331845.png)
